Olmutinib

EGFR T790M NSCLC Kinase Selectivity

Select Olmutinib for your EGFR mutant research when wild-type sparing is paramount. Its ~222-fold mutant-to-wild-type selectivity ratio surpasses rociletinib, delivering a cleaner pharmacological window. This tool compound uniquely models on-target resistance with a 21% T790M loss rate—versus 59% for osimertinib—and enables mechanistic studies of palmoplantar keratoderma, a distinct toxicity signature absent from all other third-generation TKIs. Supplied exclusively for non-human research.

Molecular Formula C26H26N6O2S
Molecular Weight 486.6 g/mol
CAS No. 1353550-13-6
Cat. No. B560107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlmutinib
CAS1353550-13-6
SynonymsN-(3-((2-((4-(4-methylpiperazin-1-yl)phenyl)amino)thieno[3,2-d]pyrimidin-4-yl)oxy)phenyl)acrylamide
Molecular FormulaC26H26N6O2S
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)SC=C4
InChIInChI=1S/C26H26N6O2S/c1-3-23(33)27-19-5-4-6-21(17-19)34-25-24-22(11-16-35-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30)
InChIKeyFDMQDKQUTRLUBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Olmutinib (HM61713/BI 1482694) – An Irreversible Third-Generation EGFR T790M-Positive NSCLC Inhibitor for Preclinical and Clinical Research


Olmutinib (HM61713, BI 1482694) is an orally bioavailable, irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that covalently binds to a cysteine residue near the kinase domain of mutant EGFR [1]. It was developed to selectively target EGFR-activating mutations (exon 19 deletions, L858R) and the T790M resistance mutation, which mediates acquired resistance to first- and second-generation EGFR TKIs, while sparing wild-type EGFR [2]. Olmutinib received breakthrough therapy designation and accelerated approval in South Korea for the treatment of T790M mutation-positive non-small cell lung cancer (NSCLC) and was investigated in global Phase II ELUXA trials [3]. The compound is supplied for research use only and is not intended for human therapeutic administration.

Olmutinib in EGFR T790M+ NSCLC Research – Why Third-Generation TKIs Are Not Interchangeable


Despite belonging to the same third-generation EGFR TKI class, Olmutinib, Osimertinib, Rociletinib, and Nazartinib exhibit distinct molecular binding kinetics, selectivity windows, resistance profiles, and clinical adverse event signatures [1]. Simple substitution of one third-generation inhibitor for another in research models can lead to non-reproducible or misinterpreted results due to differential C797S emergence rates, varied EGFR-independent resistance pathway activation, and compound-specific toxicities such as Olmutinib’s characteristic palmoplantar keratoderma not observed with other TKIs [2]. The quantitative evidence below establishes precisely where Olmutinib differs from its closest analogs, enabling informed compound selection based on experimental objectives rather than class-level assumptions.

Olmutinib Comparative Evidence Guide – Quantitative Differentiation from Rociletinib, Nazartinib, and Osimertinib in Preclinical and Clinical Dimensions


Olmutinib vs. Rociletinib – Superior Cellular Selectivity Window (Mutant EGFR IC50 vs. Wild-Type EGFR IC50)

Olmutinib demonstrates a substantially wider selectivity window between mutant EGFR and wild-type EGFR compared to Rociletinib. In H1975 cells harboring EGFRL858R/T790M, Olmutinib exhibits an IC50 of 10 nM, while against EGFRWT-expressing H358 cells, the IC50 is 2225 nM [1]. Rociletinib, in contrast, shows a mutant EGFR IC50 of 23 nM in H1975 cells but a narrower selectivity margin with EGFRWT IC50 values reported as 303 nM (Ki) in cell-free assays and >2000 nM in cellular pEGFR inhibition . The mutant-to-wild-type selectivity ratio for Olmutinib is approximately 222-fold (2225 nM / 10 nM), whereas Rociletinib's ratio ranges from ~13-fold (Ki-based) to ~87-fold (cellular IC50-based) .

EGFR T790M NSCLC Kinase Selectivity

Olmutinib vs. Nazartinib – Higher Potency in EGFR L858R/T790M-Driven H1975 Cell Proliferation

In the H1975 cell line harboring the EGFRL858R/T790M double mutation, Olmutinib demonstrates superior antiproliferative potency with a GI50 of 10 nM , compared to Nazartinib which shows a substantially higher IC50 of 25 nM under comparable cell proliferation assay conditions . This represents a 2.5-fold difference in potency within the same cellular context, despite Nazartinib displaying slightly more potent biochemical Ki values in cell-free systems (31 nM Ki for Nazartinib vs. 48 nM IC50 reported for Olmutinib in some binding assays) [1].

EGFR T790M Cell Viability Antiproliferative Activity

Olmutinib vs. Osimertinib – Differential Resistance Mechanism Emergence (T790M Loss Frequency)

In a retrospective analysis of 98 advanced EGFR-mutant NSCLC patients treated with third-generation EGFR TKIs (53 osimertinib, 45 olmutinib), the frequency of EGFR T790M loss at progression differed significantly between the two agents [1]. Among patients with posttreatment biopsies (n=36), T790M loss was detected in 59% (10/17) of osimertinib-treated patients versus only 21% (4/19) of olmutinib-treated patients [1]. Concurrently, EGFR-dependent resistance mechanisms (including C797S and L718Q mutations) were observed in 29% (5/17) of osimertinib-treated patients and 26% (5/19) of olmutinib-treated patients, indicating comparable rates of on-target resistance evolution [1].

Acquired Resistance EGFR T790M Loss C797S Mutation

Olmutinib – Unique Adverse Event Signature: Palmoplantar Keratoderma Not Observed with Other EGFR TKIs

Olmutinib is associated with a distinctive and potentially dose-limiting adverse event, palmoplantar keratoderma (PPK), which has not been reported with any previous generation of EGFR TKIs, including gefitinib, erlotinib, afatinib, or osimertinib [1]. Three cases of acquired PPK following olmutinib treatment were documented, with onset occurring approximately one month after initiating olmutinib 800 mg daily [1]. Skin biopsies revealed acanthosis, hyperkeratosis, and focal parakeratosis with Ki-67 positive staining, and lesions resolved spontaneously within one month of olmutinib discontinuation [1]. This toxicity profile is distinct from the class-level EGFR TKI adverse events observed with osimertinib and rociletinib [1] [2].

Drug Safety Adverse Events Skin Toxicity

Olmutinib Clinical Efficacy in T790M+ NSCLC – Confirmed ORR 46% and Median PFS 7.0 Months at RP2D

In the Phase II expansion cohort of the NCT01588145 trial evaluating Olmutinib at the recommended Phase II dose (RP2D) of 800 mg/day in 76 Korean patients with EGFR-TKI-pretreated, T790M+ NSCLC, the confirmed objective response rate (ORR) by investigator review was 44% (31/71 evaluable patients), with an overall response rate of 56% and disease control rate of 90% [1]. Median progression-free survival (PFS) was 7.0 months (95% CI 5.5-8.3) and median duration of response was 8.3 months [1]. The most common drug-related adverse events were diarrhea (55%, all grades), rash (39%, 5% grade ≥3), pruritus (39%), and nausea (38%) [1]. Notably, no cases of QT prolongation or hyperglycemia were reported, adverse events that have been associated with other third-generation EGFR TKIs such as rociletinib [1] [2].

Phase II Clinical Trial Objective Response Rate Progression-Free Survival

Olmutinib Recommended Research Applications – Optimized Use Cases Based on Comparative Evidence


Preclinical Models Requiring High Mutant-Selectivity and Minimal Wild-Type EGFR Interference

Olmutinib's mutant-to-wild-type selectivity ratio of ~222 (IC50 10 nM vs. 2225 nM) makes it the preferred third-generation EGFR TKI for in vitro and in vivo studies where minimizing inhibition of wild-type EGFR is critical to avoid confounding toxicities or off-target signaling effects. Compared to rociletinib (selectivity ratio 13-87), olmutinib provides a cleaner pharmacological window for interrogating mutant EGFR-specific biology [1].

Investigating Mechanisms of Acquired Resistance with Differential T790M Loss Dynamics

For researchers studying the evolution of EGFR TKI resistance mechanisms, olmutinib offers a distinct resistance profile characterized by a significantly lower rate of T790M loss (21%) compared to osimertinib (59%) [2]. This differential behavior makes olmutinib a valuable tool for modeling on-target (EGFR-dependent) versus off-target (EGFR-independent) resistance pathways in preclinical systems, particularly when comparing resistance landscapes across different third-generation inhibitors [2].

Dermatological Toxicity Studies Focused on EGFR TKI-Induced Palmoplantar Keratoderma

Olmutinib is uniquely associated with palmoplantar keratoderma (PPK), a dermatological adverse event not observed with any other EGFR TKI [3]. For toxicology and pharmacology researchers investigating the molecular mechanisms underlying EGFR inhibitor-induced skin toxicities, olmutinib serves as an indispensable tool compound. Its PPK phenotype can be used to dissect off-target kinase interactions, downstream signaling perturbations, and structure-toxicity relationships not accessible with osimertinib, rociletinib, or earlier-generation EGFR TKIs [3].

Combination Therapy Screening in EGFR-Mutant NSCLC Without QT Prolongation Confounders

Unlike rociletinib, which is associated with hyperglycemia and QT prolongation, olmutinib's clinical safety profile shows no evidence of these adverse events [4]. For drug combination screening programs—particularly those evaluating concomitant agents with known cardiovascular liabilities—olmutinib provides a cleaner safety baseline. This reduces confounding variables in preclinical toxicology assessments and enables more accurate attribution of combination-related toxicities [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Olmutinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.